

# **UNC2025 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | UNC2025 hydrochloride |           |
| Cat. No.:            | B2484027              | Get Quote |

**UNC2025 hydrochloride** is a potent, orally bioavailable dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Developed as a therapeutic agent for acute leukemia, its efficacy is rooted in its ability to selectively target these kinases.[4][5] This guide provides a comparative analysis of UNC2025's cross-reactivity with other kinases, supported by experimental data, to offer researchers a clear perspective on its selectivity profile.

### **Kinase Inhibition Profile**

UNC2025 demonstrates sub-nanomolar inhibitory activity against both MER and FLT3 in cell-free assays, with IC50 values of 0.74 nM and 0.8 nM, respectively.[1] Its selectivity has been evaluated against a broad panel of kinases, revealing a high degree of specificity for its primary targets.

## **Comparative Kinase Inhibition Data**

The following table summarizes the inhibitory activity of UNC2025 against a selection of kinases. This data highlights the compound's potent activity against MER and FLT3 and its significantly lower potency against other related kinases, such as other members of the TAM (Tyro3, Axl, MER) family.



| Kinase Target | IC50 (nM) - Cell-<br>Free Assay | Ki (nM)    | Notes                                                  |
|---------------|---------------------------------|------------|--------------------------------------------------------|
| MER           | 0.46[2][3], 0.74[1][3]          | 0.16[4]    | Primary Target                                         |
| FLT3          | 0.35[2][3], 0.8[1][3]           | -          | Primary Target                                         |
| AxI           | 1.65[2][3], 14[1], 29[5]<br>[6] | 13.3[3][4] | >45-fold selectivity for MERTK relative to Axl. [3][4] |
| Tyro3         | 5.83[3], 17[1], 37[5][6]        | -          | Member of the TAM kinase family.                       |
| TrkA          | 1.67[2][3]                      | -          |                                                        |
| TrkC          | 4.38[2][3]                      | -          |                                                        |
| QIK           | 5.75[3]                         | -          |                                                        |
| SLK           | 6.14[3]                         | -          |                                                        |
| NuaK1         | 7.97[3]                         | -          | _                                                      |
| Kit (c-Kit)   | 8.18[3]                         | -          | _                                                      |
| Met (c-Met)   | 364[2][3]                       | -          |                                                        |

In broader kinome profiling against over 300 kinases, UNC2025 demonstrated significant selectivity. At a concentration of 100 nM, which is more than 100 times its IC50 for MER, only 66 out of 305 kinases were inhibited by more than 50%.[4][5][6]

# **MERTK Signaling Pathway Inhibition**

UNC2025 effectively inhibits the MERTK signaling pathway, which is crucial for cell survival and proliferation in various cancers. Downstream targets of MERTK that are inhibited by UNC2025 include AKT, ERK1/2, and STAT6.[1][3][4]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [UNC2025 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2484027#cross-reactivity-of-unc2025-hydrochloride-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





